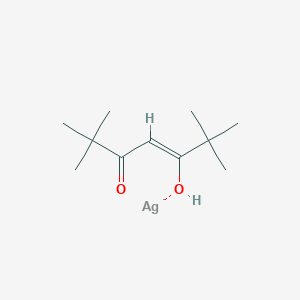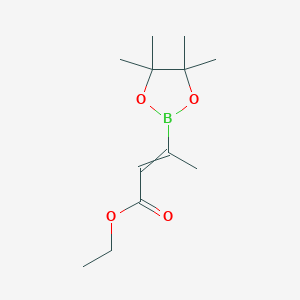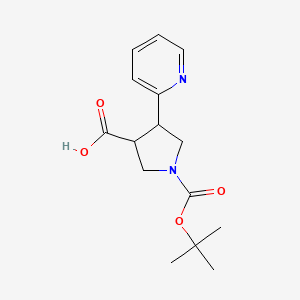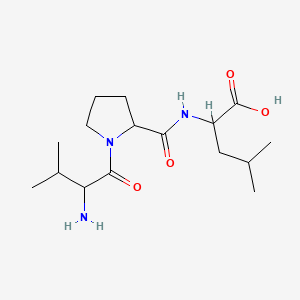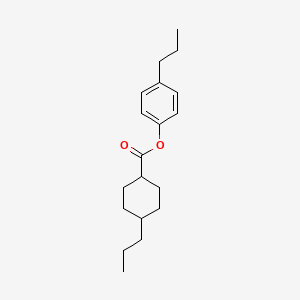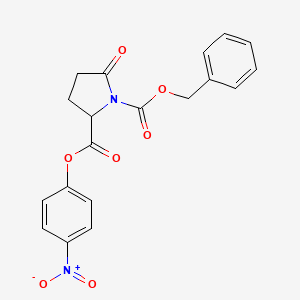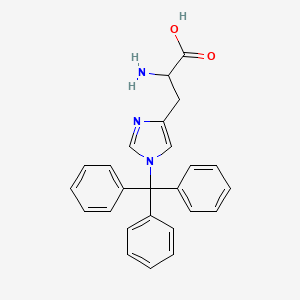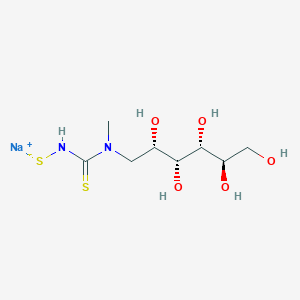
N-(Dithiocarbamoyl)-N-methyl-D-glucamine,sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT is a chemical compound known for its unique properties and applications in various fields. This compound belongs to the class of dithiocarbamates, which are characterized by the presence of a dithiocarbamate functional group. Dithiocarbamates are widely used in agriculture, medicine, and industry due to their diverse biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT typically involves the reaction of N-methyl-D-glucamine with carbon disulfide and sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired dithiocarbamate salt. The general reaction scheme is as follows:
N-methyl-D-glucamine+CS2+NaOH→N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT
Industrial Production Methods
In industrial settings, the production of N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT is carried out in large-scale reactors. The process involves the continuous addition of carbon disulfide and sodium hydroxide to a solution of N-methyl-D-glucamine, followed by purification steps to isolate the final product. The reaction conditions are optimized to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the dithiocarbamate group to thiol derivatives.
Substitution: The dithiocarbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated dithiocarbamates.
Applications De Recherche Scientifique
N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antifungal and anticancer activities.
Industry: Utilized in the formulation of pesticides and fungicides due to its biocidal properties.
Mécanisme D'action
The mechanism of action of N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT involves the interaction of the dithiocarbamate group with metal ions and thiol-containing biomolecules. The compound can chelate metal ions, thereby inhibiting metalloenzymes and disrupting metal-dependent biological processes. Additionally, it can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition and altered cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium diethyldithiocarbamate
- Potassium dimethyldithiocarbamate
- Zinc dimethyldithiocarbamate
Uniqueness
N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to other dithiocarbamates, it exhibits enhanced solubility in water and a broader spectrum of biological activities, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H17N2NaO5S2 |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
sodium;1-methyl-1-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]-3-sulfidothiourea |
InChI |
InChI=1S/C8H17N2O5S2.Na/c1-10(8(16)9-17)2-4(12)6(14)7(15)5(13)3-11;/h4-7,11-15H,2-3H2,1H3,(H-,9,16,17);/q-1;+1/t4-,5+,6+,7+;/m0./s1 |
Clé InChI |
XUCFWEXYYSBCNA-LJTMIZJLSA-N |
SMILES isomérique |
CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)N[S-].[Na+] |
SMILES canonique |
CN(CC(C(C(C(CO)O)O)O)O)C(=S)N[S-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


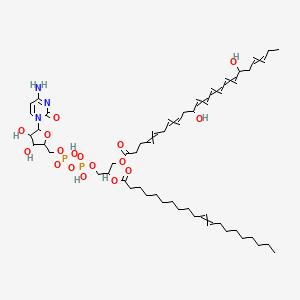
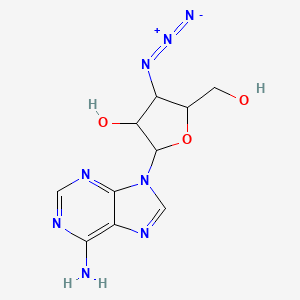
![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-|A-D-glucopyranuronate](/img/structure/B13400478.png)
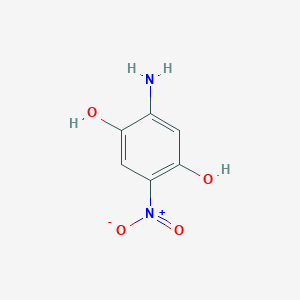

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5S,9R,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B13400505.png)
